molecular formula C6H5ClN2O2 B1289112 5-Amino-2-chloronicotinic acid CAS No. 42959-39-7

5-Amino-2-chloronicotinic acid

Cat. No.: B1289112
CAS No.: 42959-39-7
M. Wt: 172.57 g/mol
InChI Key: ZZLGRVWAJFJQQK-UHFFFAOYSA-N
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Description

5-Amino-2-chloronicotinic acid is a chemical compound with the molecular formula C6H5ClN2O2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Amino-2-chloronicotinic acid can be synthesized through several methods. One common method involves the reduction of 2-chloro-5-nitropyridine. The process typically involves dissolving 2-chloro-5-nitropyridine in acetic acid and adding iron powder in batches. The reaction temperature rises automatically and can reach up to 80°C. After the addition of iron powder, the reaction is maintained at 40-50°C for about 2 hours .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis methods used in laboratories can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Mechanism of Action

The mechanism of action of 5-Amino-2-chloronicotinic acid is not well-documented. its structural features suggest that it may interact with biological molecules through hydrogen bonding and other non-covalent interactions. The amino and carboxylic acid groups can form hydrogen bonds with target molecules, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-chloronicotinic acid is unique due to the presence of both an amino group and a carboxylic acid group on the pyridine ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

5-amino-2-chloropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c7-5-4(6(10)11)1-3(8)2-9-5/h1-2H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLGRVWAJFJQQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80622305
Record name 5-Amino-2-chloropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42959-39-7
Record name 5-Amino-2-chloro-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42959-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2-chloropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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